

An In-depth Technical Guide to 1-(4-Bromophenyl)cyclopentanecarboxylic Acid

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Compound of Interest

Compound Name: 1-(4-Bromophenyl)cyclopentanecarboxylic acid

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Introduction: Strategic Importance in Medicinal Chemistry

1-(4-Bromophenyl)cyclopentanecarboxylic acid is a substituted aromatic carboxylic acid that serves as a crucial intermediate and structural motif in the landscape of modern organic synthesis and drug discovery.^[1] Its unique combination of a rigid cyclopentane scaffold, a functionalizable bromophenyl group, and a versatile carboxylic acid handle makes it a valuable building block for creating complex molecular architectures.^[1] The presence of the bromine atom at the para-position offers a strategic site for further chemical modifications, such as palladium-catalyzed cross-coupling reactions, while the carboxylic acid group can engage in vital interactions like hydrogen bonding with biological targets.^[1] This guide provides an in-depth analysis of its molecular structure, proven synthetic methodologies, comprehensive characterization, and its applications, offering researchers and drug development professionals a foundational understanding of this important compound.

Part 1: Molecular Structure and Physicochemical Properties

The molecular structure of **1-(4-bromophenyl)cyclopentanecarboxylic acid** is defined by three key components: a five-membered cyclopentane ring, a phenyl (aromatic) ring substituted with a bromine atom, and a carboxylic acid group. The quaternary carbon atom, where both the

phenyl ring and the carboxylic acid are attached to the cyclopentane ring, is a notable feature, imparting significant steric bulk.

The bromophenyl group's electronic properties and the carboxylic acid's capacity for ionic and hydrogen bond interactions are critical determinants of the molecule's overall reactivity and potential biological activity.^[1]

Key Physicochemical Data:

Property	Value	Source
Molecular Formula	C12H13BrO2	^{[1][2][3][4]}
Molecular Weight	269.13 g/mol	^{[1][3][4][5]}
CAS Number	143328-24-9	^{[1][3][4][6]}
Appearance	White powder	^[7]
InChIKey	UALMMAIHRMKFCW-UHFFFAOYSA-N	^[2]
SMILES	C1CCC(C1) (C2=CC=C(C=C2)Br)C(=O)O	^[2]

Table 1: Core physicochemical properties of **1-(4-bromophenyl)cyclopentanecarboxylic acid**.

The structure combines the steric influence of the cyclopentane ring with the electronic effects of the bromine substituent, which influences both its reactivity and physical properties.^[1] For instance, compared to its fluorine-substituted analog, the bromine atom results in a higher molecular weight and different lipophilicity, which are key parameters in drug design.^[1]

Part 2: Synthesis and Mechanistic Insights

The synthesis of **1-(4-bromophenyl)cyclopentanecarboxylic acid** is most effectively achieved through a two-step process involving the formation of a nitrile intermediate followed by its hydrolysis. This method is advantageous as it builds the core structure efficiently from readily available starting materials.

Step 1: Synthesis of 1-(4-bromophenyl)cyclopentanecarbonitrile

A common and robust method for creating the crucial carbon-carbon bond is through the alkylation of a substituted phenylacetonitrile.

- **Reaction:** 4-Bromophenylacetonitrile is reacted with 1,4-dibromobutane in the presence of a strong base, such as aqueous sodium hydroxide, and a phase-transfer catalyst or a solvent like DMSO.
- **Causality:** The base deprotonates the carbon alpha to the nitrile group, forming a carbanion. This nucleophile then attacks one end of the 1,4-dibromobutane. A second intramolecular alkylation reaction then occurs, forming the cyclopentane ring. The use of DMSO helps to solvate the reactants and facilitate the reaction.[\[8\]](#)

Step 2: Hydrolysis of 1-(4-bromophenyl)cyclopentanecarbonitrile

The nitrile group is a stable precursor to a carboxylic acid and can be converted via hydrolysis.[\[9\]](#)[\[10\]](#)[\[11\]](#)

- **Reaction:** The 1-(4-bromophenyl)cyclopentanecarbonitrile intermediate is heated under reflux with a strong aqueous acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).[\[11\]](#)[\[12\]](#)
- **Mechanism:**
 - The nitrogen atom of the nitrile is protonated by the acid, which significantly increases the electrophilicity of the nitrile carbon.[\[9\]](#)[\[10\]](#)
 - A water molecule, acting as a nucleophile, attacks the electrophilic carbon.[\[9\]](#)[\[10\]](#)[\[13\]](#)
 - A series of proton transfers and tautomerization steps convert the initial adduct into a more stable amide intermediate.[\[9\]](#)[\[10\]](#)
 - The amide then undergoes further acid-catalyzed hydrolysis to yield the final carboxylic acid and an ammonium salt.[\[9\]](#)[\[10\]](#)

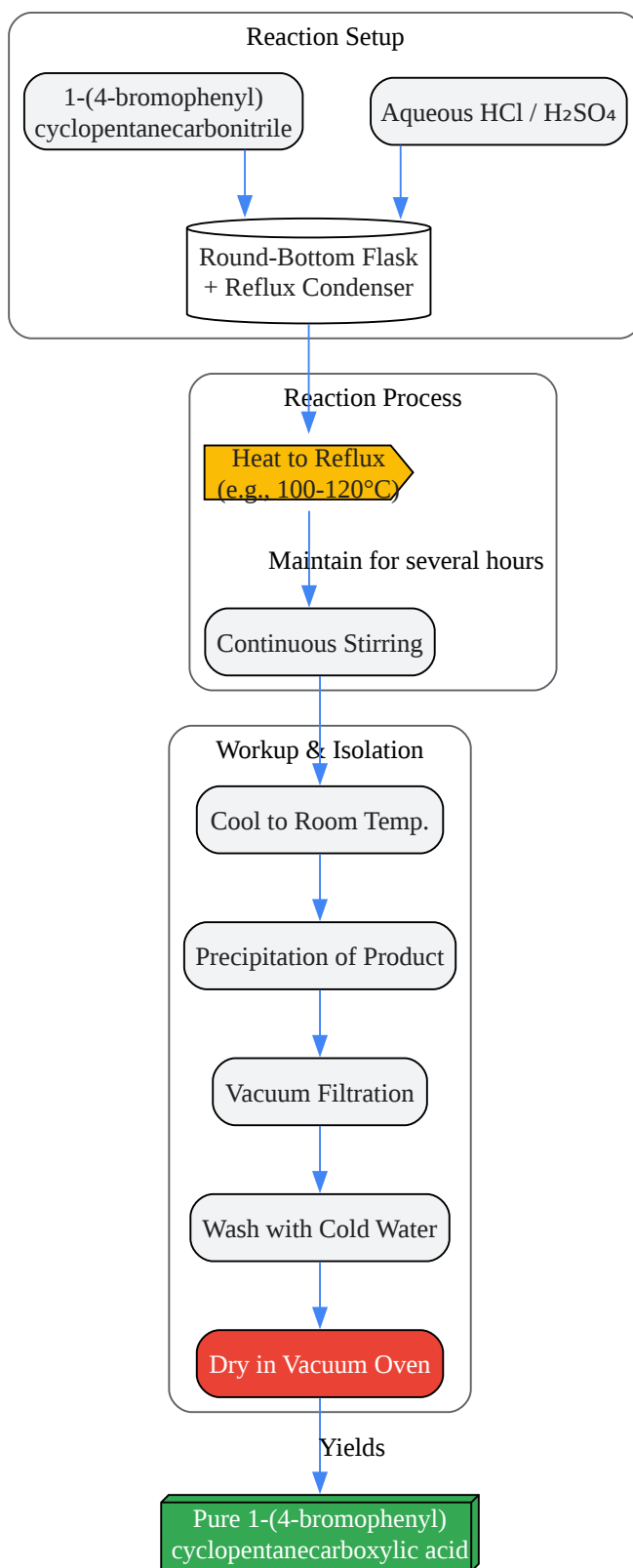
- **Self-Validation:** The reaction is driven to completion by the stability of the final products. Upon cooling and neutralization, the carboxylic acid, being a solid, will often precipitate from the aqueous solution, allowing for straightforward isolation by filtration. The purity can then be confirmed using the analytical methods described in the next section.

Alternative Synthesis: Grignard Reagent Carboxylation

An alternative, though sometimes more complex, route involves the use of a Grignard reagent. [\[14\]](#)[\[15\]](#)

- **Grignard Formation:** 1,4-dibromobenzene can be selectively converted into a Grignard reagent, 4-bromophenylmagnesium bromide, by reacting it with magnesium metal in an ether solvent.[\[16\]](#)
- **Nucleophilic Addition:** This Grignard reagent is then reacted with cyclopentanone. The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the ketone to form a tertiary alcohol after acidic workup.[\[16\]](#)[\[17\]](#)[\[18\]](#)
- **Conversion to Carboxylic Acid:** This pathway is less direct for the target molecule and is more suited for creating alcohols. Converting the resulting tertiary alcohol to the desired carboxylic acid would require additional, non-trivial synthetic steps. Therefore, the nitrile hydrolysis route is generally preferred for its efficiency.

Experimental Workflow: Nitrile Hydrolysis



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Caption: Workflow for the acid-catalyzed hydrolysis of the nitrile intermediate.

Part 3: Spectroscopic and Analytical Characterization

To ensure the identity and purity of synthesized **1-(4-bromophenyl)cyclopentanecarboxylic acid**, a combination of spectroscopic techniques is essential. Each method provides a unique piece of the structural puzzle, creating a self-validating analytical system.

Infrared (IR) Spectroscopy: IR spectroscopy is highly effective for identifying the key functional groups.

- **O-H Stretch:** A very broad and characteristic absorption is expected in the $2500\text{--}3300\text{ cm}^{-1}$ region, which is indicative of the hydrogen-bonded hydroxyl group of the carboxylic acid dimer.[\[19\]](#)
- **C=O Stretch:** A strong, sharp absorption peak will appear between 1710 and 1760 cm^{-1} . For dimeric, hydrogen-bonded forms, this peak is typically centered around 1710 cm^{-1} .[\[19\]](#)
- **C=C Stretch:** Aromatic ring stretching will produce moderate peaks around 1600 cm^{-1} .

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the carbon-hydrogen framework.

- **^1H NMR:**
 - **Carboxylic Acid Proton (-COOH):** A singlet, often broad, appearing far downfield, typically around 12 ppm. This signal will disappear upon shaking the sample with D_2O .[\[19\]](#)
 - **Aromatic Protons (-C₆H₄-):** The para-substituted phenyl ring will show a characteristic pattern. Two doublets are expected in the aromatic region (approx. 7.0-7.8 ppm), with each integrating to 2 protons.
 - **Cyclopentane Protons (-C₅H₈-):** The eight protons on the cyclopentane ring will appear as complex multiplets in the aliphatic region (typically 1.5-2.5 ppm).
- **^{13}C NMR:**

- Carbonyl Carbon (-C=O): A signal in the downfield region, typically between 165-185 ppm for carboxylic acids.[\[19\]](#)
- Aromatic Carbons: Four distinct signals are expected for the para-substituted ring in the 120-150 ppm range. The carbon attached to the bromine (C-Br) will be shifted relative to the others.
- Quaternary Carbon: The carbon of the cyclopentane ring attached to both the phenyl group and the carboxylic acid will appear as a unique signal.
- Cyclopentane Carbons: Signals for the other CH_2 groups of the cyclopentane ring will be found in the aliphatic region (approx. 20-40 ppm).

Mass Spectrometry (MS): MS confirms the molecular weight and can reveal fragmentation patterns.

- Molecular Ion Peak (M^+): The mass spectrum will show a characteristic pair of peaks for the molecular ion due to the isotopic abundance of bromine (^{79}Br and ^{81}Br are in an approximate 1:1 ratio). Therefore, peaks should be observed at $m/z = 268$ and $m/z = 270$.
- Fragmentation: A common fragmentation pathway is the loss of the carboxylic acid group (-COOH , 45 Da) or the cleavage of the C-C bond to form an acylium ion.[\[20\]](#)

Part 4: Applications in Drug Discovery and Research

1-(4-Bromophenyl)cyclopentanecarboxylic acid is not typically an active pharmaceutical ingredient (API) itself but is a highly valued precursor and building block in the synthesis of biologically active compounds.[\[1\]](#)

- Scaffold for Complex Molecules: The compound provides a rigid and well-defined three-dimensional structure that can be elaborated upon. The cyclopentane ring serves as a non-aromatic spacer, while the bromophenyl group acts as a versatile handle for introducing further complexity via cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This allows for the systematic exploration of the chemical space around the core scaffold.

- Precursor for Anti-inflammatory Agents: Derivatives of phenyl-cyclopentane carboxylic acids have been investigated for their therapeutic potential. For example, related structures have been synthesized and evaluated as potent and selective antagonists of the leukotriene B4 receptor, which is implicated in inflammatory responses such as arthritis.[21]
- Intermediate in Antibacterial Research: The bromophenyl moiety is a common feature in compounds designed to combat drug-resistant bacteria. For instance, N-(4-bromophenyl) containing structures have been synthesized and tested for their activity against clinically isolated resistant strains like MRSA and A. baumannii.[22] The bromine atom can participate in halogen bonding or serve as a synthetic handle to append other pharmacophoric groups.

The utility of this molecule lies in its ability to be a starting point for creating libraries of related compounds, enabling structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties of new drug candidates.[1]

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